5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
The compound 5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a pyrazolo-pyridinone derivative featuring a tetrahydroquinoline-1-carbonyl substituent at position 5. This structural motif is critical for its physicochemical and biological properties, particularly in targeting enzymes like phosphodiesterases (PDEs) or kinases. Its core pyrazolo[4,3-c]pyridin-3-one scaffold provides rigidity, while the tetrahydroquinoline group enhances lipophilicity and binding interactions in hydrophobic pockets of biological targets .
Properties
IUPAC Name |
7-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-2-26-15-19(23(29)27-14-8-10-17-9-6-7-13-21(17)27)22-20(16-26)24(30)28(25-22)18-11-4-3-5-12-18/h3-7,9,11-13,15-16H,2,8,10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAKPUDDLOOSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine core.
Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety is introduced through a nucleophilic substitution reaction, where a suitable tetrahydroquinoline derivative reacts with the pyrazolo[4,3-c]pyridine core.
Addition of Ethyl and Phenyl Groups: The ethyl and phenyl groups are added through alkylation and arylation reactions, respectively, using appropriate alkylating and arylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where specific functional groups are oxidized to form new products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Halogenation and nitration are examples of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[4,3-c]pyridin-3-one Derivatives
The following table compares the target compound with structurally related analogs from published studies:
Key Observations:
- Substituent Effects: The tetrahydroquinoline group in the target compound likely enhances membrane permeability compared to the quinoline in 7f due to reduced aromaticity and increased saturation . However, the fluorophenyl-piperazinyl substituent in the analog from introduces polar interactions (e.g., hydrogen bonding) that may improve solubility.
- Synthetic Accessibility: Compound 7f was synthesized with an 84% yield under mild conditions (room temperature, 12 hours), suggesting that modifications at position 5 (e.g., ethyl vs. quinoline) are synthetically feasible .
Core-Modified Analogs (Pyrazolo[4,3-d]pyrimidinones)
Pyrazolo[4,3-d]pyrimidinones, such as 5-(2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (), differ in their heterocyclic core but share functional similarities:
Key Observations:
- Biological Specificity: Pyrazolo[4,3-d]pyrimidinones are well-documented as PDE5 inhibitors (e.g., sildenafil analogs), whereas pyrazolo[4,3-c]pyridinones may target broader PDE isoforms or kinases .
Research Findings and Implications
- Synthetic Flexibility: Modifications at position 7 (e.g., tetrahydroquinoline vs. piperazinyl groups) significantly alter physicochemical properties. For instance, the fluorophenyl-piperazinyl substituent in introduces a meta-substituted aromatic ring, which could enhance selectivity for serotonin or dopamine receptors.
- Thermal Stability: Compound 7f (mp 248–251°C) demonstrates high thermal stability, suggesting that the target compound may exhibit similar robustness due to its saturated tetrahydroquinoline moiety .
- Unresolved Questions: Direct biological data (e.g., IC50 values) for the target compound are absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
